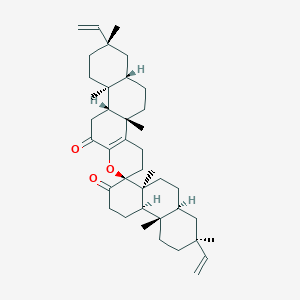

Tagalsin J

Description

Structure

3D Structure

Properties

Molecular Formula |

C40H58O3 |

|---|---|

Molecular Weight |

586.9 g/mol |

IUPAC Name |

(2S,4'aR,4bS,4'bS,6aS,7'S,8S,8'aS,10aS,10'aS,10bR)-7',8-bis(ethenyl)-4b,4'b,7',8,10a,10'a-hexamethylspiro[3,4,5,6,6a,7,9,10,10b,11-decahydronaphtho[2,1-f]chromene-2,1'-4,4a,5,6,8,8a,9,10-octahydro-3H-phenanthrene]-2',12-dione |

InChI |

InChI=1S/C40H58O3/c1-9-34(3)19-21-36(5)27(25-34)14-17-39(8)30(36)11-12-32(42)40(39)18-15-28-33(43-40)29(41)23-31-37(6)22-20-35(4,10-2)24-26(37)13-16-38(28,31)7/h9-10,26-27,30-31H,1-2,11-25H2,3-8H3/t26-,27-,30+,31+,34-,35-,36-,37-,38+,39-,40+/m0/s1 |

InChI Key |

XEYWZJNHBIZTAF-ZBXJPHOBSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@H](C1)CC[C@]3([C@@H]2CCC(=O)[C@]34CCC5=C(O4)C(=O)C[C@H]6[C@@]5(CC[C@@H]7[C@@]6(CC[C@](C7)(C)C=C)C)C)C)C)C=C |

Canonical SMILES |

CC1(CCC2(C(C1)CCC3(C2CCC(=O)C34CCC5=C(O4)C(=O)CC6C5(CCC7C6(CCC(C7)(C)C=C)C)C)C)C)C=C |

Synonyms |

tagalsin J |

Origin of Product |

United States |

**methodologies for the Isolation and Advanced Structural Elucidation of Tagalsin J from Natural Sources**

Chromatographic and Separation Techniques Employed in Tagalsin J Isolation from Mangrove Species (e.g., Ceriops tagal)

The isolation of this compound, a bisdolabrane backbone tetraditerpenoid, from its natural source, the mangrove plant Ceriops tagal, is a multi-step process that leverages various chromatographic techniques to separate it from a multitude of other secondary metabolites. researchgate.net The general workflow involves extraction, fractionation, and purification.

Initially, a crude extract is obtained from the plant material, typically the stems, using an organic solvent. This extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic separations. Column chromatography is a fundamental technique used in this process. researchgate.net This method involves passing the mixture through a stationary phase (e.g., silica gel) packed in a column, and eluting with a mobile phase consisting of a solvent or a gradient of solvents with increasing polarity. This separates the compounds based on their differential adsorption to the stationary phase.

Fractions obtained from column chromatography are further purified using more advanced and higher-resolution techniques. High-Performance Liquid Chromatography (HPLC) is crucial for the final purification steps, offering greater separation efficiency to yield pure compounds like this compound. researchgate.net The process involves a combination of these methods to systematically separate compounds based on their physicochemical properties until this compound is isolated in a pure form suitable for structural analysis.

| Technique | Principle of Separation | Role in Isolation Workflow |

|---|---|---|

| Column Chromatography (CC) | Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity. | Initial fractionation of the crude plant extract to separate compounds into less complex groups. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Final purification of semi-pure fractions to yield pure this compound. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, used to monitor the progress of CC and HPLC separations. | Analytical monitoring and fraction selection. |

Advanced Spectroscopic Approaches for Structural Elucidation of this compound and its Congeners

Once isolated, the precise molecular structure of this compound is determined using a combination of advanced spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for the complete structural and stereochemical assignment of this complex tetraterpenoid. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules like this compound. nih.govyoutube.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the number and types of hydrogen and carbon atoms present in the molecule.

However, due to the complexity of this compound, extensive two-dimensional (2D) NMR experiments are required to piece together its structure. researchgate.net Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to identify adjacent protons within a spin system. Heteronuclear quantum coherence (HMQC) or heteronuclear single quantum coherence (HSQC) experiments correlate directly bonded carbon and hydrogen atoms. The crucial long-range connectivity is established through Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are two or three bonds apart. Finally, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net

| 2D NMR Experiment | Information Provided | Contribution to Structure Elucidation |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (¹H-¹H). | Identifies spin systems and establishes connectivity between adjacent protons. |

| HMQC/HSQC | Correlates directly attached protons and carbons (¹H-¹³C). | Assigns protons to their corresponding carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations (2-3 bonds) between protons and carbons. | Connects different spin systems to build the complete carbon skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of bonding. | Determines the relative stereochemistry and conformation of the molecule. |

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. kud.ac.in For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement. researchgate.net This accuracy allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the measured mass. Tandem mass spectrometry (MS/MS) can also be employed, where the molecule is fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable clues about the structure and the nature of different subunits within the molecule.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemistry of chiral molecules. wikipedia.orglibretexts.org These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. rsc.org Since this compound possesses multiple stereocenters, its absolute configuration is a key aspect of its structure. CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, producing a spectrum with positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's three-dimensional structure. mdpi.com By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenters can often be assigned.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information about atomic positions, bond lengths, bond angles, and absolute stereochemistry. harvard.eduwikipedia.org The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov While a crystal structure for this compound itself has not been reported, the stereochemistry of its close congener, Tagalsin I, was definitively confirmed by single-crystal X-ray diffraction. researchgate.net This application demonstrates the power of X-ray crystallography to resolve the complex stereochemical details of the bisdolabrane family of compounds, providing a solid anchor for the stereochemical assignments of related molecules like this compound that are determined by other spectroscopic means.

Strategies for Source Identification and Dereplication of this compound

In modern natural products research, it is crucial to avoid the time-consuming rediscovery of known compounds. This is achieved through a process called dereplication. nih.gov Dereplication strategies aim to rapidly identify known compounds, such as this compound, in a crude extract at an early stage of the investigation. wikipedia.org

A common approach involves the use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). A crude or partially purified extract from a source like Ceriops tagal is analyzed by LC-HRMS to generate a chemical profile. The accurate mass and isotopic pattern for each detected compound are used to predict possible molecular formulas. These formulas, along with retention times and MS/MS fragmentation data, are then searched against comprehensive natural product databases. If the data for a compound in the extract matches the known data for this compound in the database, it is successfully "dereplicated," allowing researchers to focus their isolation efforts on other, potentially novel compounds within the same extract.

**biosynthetic Pathways and Enzymatic Systems Governing Tagalsin J Formation**

Proposed Biosynthetic Precursors and Intermediates of Tagalsin J

The biosynthesis of diterpenoids, a broad class of natural products to which this compound belongs, universally originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP) d-nb.infoescholarship.orgscience.gov. GGPP is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. As a diterpenoid dimer, this compound is hypothesized to arise from the coupling of two monomeric diterpene units, each initially derived from GGPP d-nb.infothieme-connect.com. While the precise monomeric intermediates leading to this compound are not explicitly detailed in current literature, the general understanding of diterpenoid dimer biosynthesis suggests that these monomers would be structurally related diterpenes that undergo a subsequent dimerization event d-nb.info. For instance, studies on other diterpenoid dimers, such as aphadilactones A–D, propose that nemoralisin-type diterpenoids serve as common biosynthetic precursors for dimerization d-nb.infothieme-connect.com.

Investigation of Enzymatic Steps in this compound Biosynthesis

The enzymatic machinery governing the formation of diterpenoids typically involves diterpene synthases (diTPSs), which catalyze the initial cyclization and rearrangement of GGPP into diverse diterpene scaffolds escholarship.orgnih.gov. Following the formation of monomeric diterpenes, the crucial step in this compound biosynthesis would be the dimerization process. Many diterpenoid dimers are believed to be formed via a Diels-Alder condensation of two monomeric units d-nb.info.

While Diels-Alderases, enzymes that catalyze [4+2] cycloadditions to form complex polycyclic structures, have been identified in the biosynthesis of various natural products, including some fungal and bacterial compounds, the specific Diels-Alderase responsible for the dimerization leading to this compound has not yet been characterized d-nb.infobiorxiv.orgnih.govnih.gov. Some research suggests that the final dimerization step for certain diterpenoid dimers might even occur through a non-enzymatically catalyzed process, though enzyme-catalyzed Diels-Alder reactions are also proposed d-nb.infothieme-connect.com. The precise nature and extent of enzyme involvement in the formation of diterpenoid dimers, including this compound, remain areas requiring further investigation d-nb.info. Other potential linkage mechanisms observed in diterpenoid dimers include C–C bonds formed through Michael addition or aldol (B89426) condensation, and ether bonds or dioxane rings formed via hemiacetal and acetal (B89532) reactions d-nb.info.

Genetic and Molecular Biology Approaches for Elucidating this compound Biosynthetic Gene Clusters

The elucidation of biosynthetic gene clusters (BGCs) is fundamental to understanding natural product biosynthesis. For complex compounds like this compound, this typically involves a multi-pronged approach combining genomic and molecular biology techniques nih.gov.

The general workflow for identifying BGCs includes:

Genome Sequencing and Mining: High-throughput genome sequencing of the producing organism (Ceriops tagal in the case of this compound) provides the genetic blueprint. Bioinformatics tools are then employed for genome mining to identify putative gene clusters that show homology to known genes involved in diterpenoid biosynthesis, such as those encoding diterpene synthases, cytochrome P450 enzymes (often involved in oxidation and tailoring steps), and potential dimerization enzymes nih.govfrontiersin.orgrsc.orgmdpi.com.

Functional Characterization: Once candidate genes are identified, their functions are investigated through heterologous expression in amenable hosts (e.g., E. coli or yeast) followed by in vitro enzyme assays. This allows for the characterization of the specific enzymatic reactions catalyzed by the gene products nih.govnih.gov.

Gene Inactivation and Complementation: To confirm that a particular gene cluster is indeed responsible for this compound production, gene disruption or knockout experiments are performed in the native producer. The resulting mutants are then analyzed for the absence or alteration of this compound production. Complementation experiments, where the disrupted gene is reintroduced, can further validate its role nih.govrsc.org.

Despite significant progress in elucidating diterpenoid biosynthesis, the identification and characterization of BGCs for diterpenoid dimers, including this compound, pose unique challenges due to their complex dimerization mechanisms and often low natural abundance d-nb.info.

Chemoenzymatic and Pathway Engineering Approaches for this compound Production

Given the complexities and potential low yields of natural product isolation, chemoenzymatic synthesis and pathway engineering offer promising avenues for the sustainable and efficient production of compounds like this compound.

Chemoenzymatic Synthesis: This approach combines the precision and selectivity of enzymatic catalysis with the versatility of chemical transformations unimi.itworktribe.comfrontiersin.org. For this compound, a chemoenzymatic strategy could involve:

Enzymatic production of precursors: Utilizing engineered enzymes or whole-cell biocatalysts to produce the monomeric diterpene units from readily available starting materials, potentially overcoming limitations of chemical synthesis regarding stereoselectivity nih.gov.

Chemical dimerization and modification: Employing chemical reactions for the dimerization step, especially if the natural dimerization is non-enzymatic or if an enzymatic catalyst is yet to be discovered or optimized. Subsequent chemical modifications could then be used to introduce specific functionalities or improve yields.

Enzymatic tailoring: Incorporating enzymes for late-stage modifications (e.g., hydroxylation, epoxidation, glycosylation) to achieve the final complex structure of this compound nih.gov. This hybrid approach leverages the strengths of both synthetic methodologies, potentially leading to shorter, higher-yielding, and more environmentally friendly production routes biorxiv.org.

Pathway Engineering: This involves the deliberate manipulation of genetic and regulatory processes within microorganisms or plants to optimize metabolic pathways for the production of target metabolites science.govbioninja.com.au. For this compound, pathway engineering strategies could include:

Overexpression of key biosynthetic genes: Increasing the expression levels of genes encoding crucial enzymes, such as diTPSs or potential dimerization enzymes, to enhance the flux towards this compound production bioninja.com.au.

Blocking competing pathways: Downregulating or knocking out genes involved in metabolic pathways that divert precursors away from this compound biosynthesis, thereby increasing the availability of intermediates bioninja.com.au.

Introduction of heterologous pathways: If the native producer is difficult to cultivate or manipulate, the entire this compound biosynthetic pathway could be engineered into a more amenable host organism, such as Saccharomyces cerevisiae or Escherichia coli, which are well-established platforms for natural product biosynthesis science.gov.

These engineering approaches aim to overcome challenges associated with low natural abundance and complex chemical synthesis, paving the way for scalable and economic production of this compound.

**synthetic Strategies and Chemical Modification of Tagalsin J**

Total Synthesis Approaches to the Dolabrane Core of Tagalsin J

The total synthesis of complex natural products like this compound, particularly those with a dolabrane core, is a demanding endeavor in organic chemistry. Dolabrane diterpenoids are characterized by their unique carbon skeletons and often possess a variety of functional groups, including hydroxyl, formyl, carbonyl, and carboxyl groups, which can form esters or lactones. rsc.org The dimeric nature of this compound further amplifies the synthetic complexity, requiring strategies to construct two diterpenoid units and link them. While "Studies towards the biomimetic divergent total synthesis of Tagalsins" have been noted, detailed, publicly available synthetic routes for this compound itself are not extensively reported in the provided literature. bjmu.edu.cn

Retrosynthetic Analyses and Key Synthetic Disconnections for this compound and Analogs

Retrosynthetic analysis is a fundamental technique in organic synthesis, involving the systematic deconstruction of a target molecule into simpler, commercially available, or readily synthesizable precursors. journalspress.comrsc.orgwikipedia.orgijciar.com This process identifies key synthetic disconnections, which are hypothetical bond cleavages that simplify the molecular structure. For complex polycyclic systems like the dolabrane core of this compound, common retrosynthetic disconnections often involve carbon-carbon bond formations that can be achieved through reactions such as Diels-Alder cycloadditions, Michael additions, or aldol (B89426) condensations. thieme-connect.comnih.gov The presence of multiple rings and chiral centers in dolabrane diterpenoids necessitates careful planning to control regioselectivity and stereoselectivity at each disconnection. While general principles of retrosynthesis are well-established, specific detailed retrosynthetic analyses for this compound itself are not explicitly outlined in the available information. Such an analysis would likely focus on breaking the dimeric linkage and then systematically simplifying each dolabrane unit.

Development of Novel Synthetic Methodologies for this compound Core Structure Construction

The synthesis of complex natural products frequently drives the development of novel synthetic methodologies. These methodologies aim to achieve challenging transformations with high efficiency, selectivity, and yield. For constructing complex polycyclic cores like that of this compound, novel approaches might involve new cyclization reactions, innovative ways to form multiple bonds simultaneously, or strategies to overcome steric hindrance and achieve difficult bond formations. Examples of such advancements in organic synthesis include stereoconvergent and -divergent nickel-catalyzed cross-couplings for tetrasubstituted alkenes or novel routes for phosphorus-containing cycloalkanes. rsc.orgnih.gov However, specific novel synthetic methodologies that have been developed specifically for the construction of this compound's dolabrane core are not detailed in the provided search results.

Stereoselective Synthesis Strategies for Complex Diterpenoids like this compound

The stereoselective synthesis of complex diterpenoids, including this compound, is paramount due to the presence of numerous chiral centers that dictate their biological activity. Stereoselective synthesis aims to produce a single stereoisomer or a desired ratio of stereoisomers. scispace.comrsc.org Strategies employed in the stereoselective synthesis of natural products often include utilizing chiral starting materials (the "chiral pool"), employing asymmetric catalysis (e.g., using chiral ligands or organocatalysts), or designing reactions that are inherently stereospecific. nih.govscispace.com For diterpenoids, controlling the relative and absolute stereochemistry of multiple contiguous stereocenters and ring junctions is a significant challenge. While the importance of stereoselective synthesis for such molecules is widely recognized, specific detailed stereoselective strategies applied to the synthesis of this compound or its dolabrane core are not explicitly described in the provided information.

Semi-Synthetic and Derivatization Studies of this compound

Semi-synthesis and derivatization studies involve the chemical modification of a natural product to create new compounds with potentially improved properties or to explore their structure-activity relationships. google.comrsc.orgmdpi.comnih.govresearchgate.netspectroscopyonline.comjfda-online.com This approach leverages the complex scaffolds provided by nature and introduces targeted alterations.

Targeted Chemical Modifications of this compound to Explore Activity

Targeted chemical modifications of natural products are often undertaken to investigate how specific structural features contribute to their biological activity, a process known as structure-activity relationship (SAR) studies. researchgate.net By systematically altering functional groups or parts of the molecular skeleton, researchers can identify pharmacophores and optimize properties. For this compound, given its isolation from Ceriops tagal and its classification as a dolabrane-type diterpenoid dimer, such modifications could involve altering hydroxyl groups, double bonds, or the dimeric linkage. However, specific targeted chemical modifications of this compound aimed at exploring its activity are not detailed in the provided search results.

Synthesis of this compound Analogs and Prodrugs for Research Purposes

The synthesis of analogs and prodrugs is a common strategy in drug discovery and development. Analogs are compounds structurally similar to the parent natural product but with modifications designed to enhance potency, selectivity, or reduce toxicity. researchgate.net Prodrugs are inactive derivatives that undergo in vivo conversion to the active parent drug, often to improve pharmacokinetic properties such as solubility, bioavailability, or targeted delivery. mdpi.comfrontiersin.orgresearchgate.netijnrd.orgtsijournals.com While the general concepts of analog and prodrug synthesis are well-established for various therapeutic agents, specific examples of the synthesis of this compound analogs or prodrugs for research purposes are not detailed in the provided information.

**mechanistic Investigations of Biological Activities of Tagalsin J in Preclinical Models**

Anti-Proliferative and Cytotoxic Mechanisms of Tagalsin J in Cellular Models

Tagalsins, including this compound, exhibit potent cytotoxicity against a panel of hematologic cancer cells researchgate.net. These compounds induce DNA damage mediated by Reactive Oxygen Species (ROS), which in turn leads to apoptosis induction and blockage of cell cycle progression at the S-G2 phase researchgate.netciteab.com. Notably, tagalsins demonstrate minor toxicity towards healthy cells, suggesting a degree of selectivity for malignant cells researchgate.net.

Among the various tagalsins tested against human acute T cell leukemia cell line Jurkat, Tagalsin C (TC) showed the highest toxicity with an EC50 of approximately 1 µM researchgate.net. Other tagalsins, such as Tagalsin A (TA), Tagalsin B (TB), Tagalsin E (TE), Tagalsin F (TF), and Tagalsin 10 (T10), were found to be 10 to 20 times less toxic, with EC50 values ranging from approximately 10 to 20 µM researchgate.net. Tagalsin D (TD), Tagalsin G (TG), and Tagalsin W (TW) also exhibited cytotoxicity at a concentration of 40 µM, whereas Tagalsin H (TH) showed no detectable toxicity at this concentration researchgate.net.

| Compound | EC50 (µM) in Jurkat T cells |

| Tagalsin C (TC) | ~1 |

| Tagalsin A (TA) | 10-20 |

| Tagalsin B (TB) | 10-20 |

| Tagalsin E (TE) | 10-20 |

| Tagalsin F (TF) | 10-20 |

| Tagalsin 10 (T10) | 10-20 |

| Tagalsin D (TD) | Cytotoxic at 40 |

| Tagalsin G (TG) | Cytotoxic at 40 |

| Tagalsin W (TW) | Cytotoxic at 40 |

| Tagalsin H (TH) | No detectable toxicity at 40 |

Apoptosis Induction Pathways by this compound (e.g., Caspase Activation, ROS-Mediated Damage)

Tagalsins induce apoptosis through a mechanism involving ROS-mediated DNA damage researchgate.netsynpeptide.com. This DNA damage triggers the recruitment of ataxia-telangiectasia mutated kinase (ATM) to the damage site, leading to the phosphorylation of histone H2AX (γH2AX) researchgate.net. The apoptotic cell death induced by tagalsins is caspase-dependent researchgate.netebi.ac.uk. Specifically, tagalsins have been shown to activate caspases, including caspase-2, -3, -8, and -9, and induce the cleavage of PARP (poly(ADP-ribose) polymerase) in Jurkat T cells and primary Acute Myeloid Leukemia (AML) cells ebi.ac.uk. The essential role of ROS in tagalsin-induced cell death is further supported by the observation that the cell death can be almost completely blocked by the anti-oxidant N-acetyl-cysteine (NAC) ebi.ac.uk. The pan-caspase inhibitor zVAD-fmk also effectively inhibits the apoptotic cell death induced by Tagalsin C and Tagalsin F, confirming the involvement of caspases in their cytotoxic action ebi.ac.uk.

Cell Cycle Arrest Mechanisms Elicited by this compound (e.g., S-G2 Phase Blockade, ATM/ATR–Chk1/Chk2 Pathway)

Tagalsins effectively block the progression of the cell cycle at the S-G2 phase researchgate.netwikipedia.org. This cell cycle arrest is orchestrated through the activation of the ATM/ATR–Chk1/Chk2 checkpoint pathway researchgate.netwikipedia.org. ATM and ataxia-telangiectasia and Rad3-related (ATR) kinases are critical DNA damage sensor kinases that become activated in response to DNA damage researchgate.netwikipedia.org. Treatment with Tagalsin C, for instance, induces the phosphorylation of ATM at Ser1981 and ATR at Ser428 wikipedia.org. Downstream of ATM and ATR, the cell cycle checkpoint kinases Chk1 and Chk2 are also phosphorylated at Ser317 and Thr68, respectively wikipedia.org. These activated kinases, Chk1 and Chk2, play a role in regulating the stability of cell division cycle phosphatases 25A (Cdc25A) and Cdc25B wikipedia.org. Tagalsin C treatment has been shown to down-regulate the protein expression of Cdc25A and Cdc25B, thereby contributing to the S-G2 phase arrest wikipedia.org. The ability of the anti-oxidant NAC to block Tagalsin C-induced S-G2 cell cycle arrest further underscores the role of ROS in initiating this pathway wikipedia.org.

Autophagy Modulation by this compound in Cancer Cell Lines

While the broader class of compounds derived from mangrove plants, including tagalsins, has been generally noted for diverse biological activities such as antiproliferative, antimetastatic, and autophagy-related actions researchgate.netwikipedia.org, specific detailed research findings on the direct modulation of autophagy by this compound in cancer cell lines are not explicitly detailed in the provided search results. Autophagy is a complex cellular process with a dual role in cancer, acting as a tumor suppressor in early stages and potentially promoting tumor survival in established tumors, especially under stress conditions or during anticancer treatments metabolomicsworkbench.orgbioregistry.iometabolomicsworkbench.orggithub.iovolkamerlab.org. Modulating autophagy is considered a promising strategy in cancer therapy metabolomicsworkbench.orgbioregistry.iometabolomicsworkbench.orggithub.iovolkamerlab.org. However, the precise mechanisms by which this compound might influence this process are not elucidated in the available information.

Metabolic Reprogramming Influenced by this compound in Malignant Cells

Metabolic reprogramming is a recognized hallmark of cancer, where malignant cells alter their metabolic pathways to support their increased demands for energy, reducing equivalents, and biosynthetic precursors necessary for rapid proliferation and survival nih.govnih.gov. These alterations can include enhanced glycolysis, increased lipid synthesis, and altered amino acid uptake and catabolism nih.govnih.gov. Despite the general understanding of metabolic reprogramming in cancer, specific research findings detailing the direct influence or mechanistic impact of this compound on these metabolic pathways in malignant cells are not provided within the scope of the current search results.

Antimicrobial Mechanisms of this compound Against Pathogens

Antimicrobial agents exert their effects through diverse mechanisms, including the disruption of bacterial cell walls or membranes, inhibition of protein synthesis, interference with nucleic acid synthesis, and suppression of metabolic pathways nih.govmdpi.com. Antifungal actions often involve targeting essential components like ergosterol (B1671047) in the fungal cell membrane or disrupting mitochondrial function frontiersin.orgseq.esresearchgate.netmdpi.comnih.gov.

Specific, detailed research findings on the antimicrobial mechanisms of this compound against pathogens are not explicitly provided in the available literature. General mechanisms of antimicrobial action, such as membrane disruption or inhibition of vital cellular processes, are common among natural products with antimicrobial properties.

Inhibition of bacterial growth can be achieved through bactericidal or bacteriostatic actions, targeting essential cellular components or processes nih.govmdpi.com. Beyond growth inhibition, some compounds can act as "pathoblockers" by targeting bacterial virulence factors, such as adhesins, toxins, secretion systems, or quorum sensing mechanisms, without necessarily killing the bacteria bjmu.edu.cn. This anti-virulence strategy aims to disarm pathogens and reduce their pathogenicity.

Specific data detailing the inhibition of bacterial growth or virulence factors solely by this compound were not found in the provided search results. However, the broader context of natural products from mangrove plants suggests a potential for such activities.

Antifungal agents often exert their effects by disrupting the integrity of the fungal cell membrane, which is critically dependent on ergosterol, a sterol unique to fungi frontiersin.orgseq.esresearchgate.netmdpi.comnih.gov. This disruption can lead to leakage of intracellular components and ultimately cell death frontiersin.orgseq.es. Other antifungal mechanisms include the induction of mitochondrial dysfunction, inhibition of cell wall formation, and interference with protein or DNA synthesis frontiersin.orgmdpi.com.

Specific research findings on the antifungal actions and membrane disruption mechanisms directly attributable to this compound are not explicitly available in the provided search results.

Immunomodulatory Actions of this compound in Cellular and In Vivo Preclinical Models (e.g., NFAT1 Dephosphorylation Inhibition)

A significant immunomodulatory action has been reported for a dolabrane type of diterpene, a class of compounds found in Ceriops tagal, the plant from which this compound is also derived. This compound demonstrated an immunosuppressant effect by inhibiting the dephosphorylation of Nuclear Factor of Activated T-cells 1 (NFAT1) researchgate.net. NFAT1 is a cytoplasmic transcription factor crucial for the induction of cytokine genes and plays a pivotal role in immune responses kne-publishing.comresearchgate.netmdpi.com. Its dephosphorylation, which is regulated by calcium and calcineurin-dependent mechanisms, is essential for its nuclear translocation and increased DNA binding activity kne-publishing.commdpi.com. The inhibition of NFAT1 dephosphorylation by this dolabrane diterpene also led to the inhibition of Jurkat cell proliferation, indicating a direct impact on T-cell activation and immune cell function researchgate.net. This suggests that this compound, or closely related dolabrane diterpenes from Ceriops tagal, may exert immunomodulatory effects through the direct or indirect inhibition of NFAT1 dephosphorylation.

Antifouling Activity and its Underlying Mechanisms of this compound

Marine biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged surfaces, poses significant economic and environmental challenges sciepublish.comd-nb.inforsc.orgresearchgate.netnih.gov. Natural products from marine organisms, including mangrove plants, are being investigated as environmentally friendly antifouling agents sciepublish.comnih.gov.

While direct mechanistic data for this compound's antifouling activity are not explicitly detailed, studies on other terpenoids isolated from the roots of the mangrove plant Ceriops tagal, such as Tagalsin C and Tagalsin I, have demonstrated significant antifouling properties sciepublish.comnih.gov. These compounds exhibited the ability to inhibit the larval settlement of the barnacle Balanus albicostatus without significant toxicity sciepublish.comnih.gov. Structure-activity relationship (SAR) analyses of these related diterpenoids and triterpenoids from C. tagal have provided insights into the chemical features responsible for their antifouling efficacy. For instance, the functional groups at specific positions (e.g., C-15 and C-16 of pimarane (B1242903) diterpenoids, and C-28 of lupane (B1675458) triterpenoids) were found to significantly influence their antifouling activity sciepublish.comnih.gov. Diterpenoids, in general, showed stronger antifouling activity compared to triterpenoids and dimeric diterpenoids sciepublish.comnih.gov. These findings suggest that this compound, as a compound from the same plant source and potentially similar chemical class, may possess analogous antifouling mechanisms, possibly involving interference with the settlement cues or adhesive processes of fouling organisms.

Antifouling Activity of Terpenoids from Ceriops tagal

| Compound | Type | Antifouling Activity (EC₅₀ against Balanus albicostatus larvae) | Toxicity |

| Tagalsin C | Diterpenoid | 0.65 - 13.9 µg/cm² (within range) sciepublish.com | No significant toxicity sciepublish.com |

| Tagalsin I | Diterpenoid | 0.65 - 13.9 µg/cm² (within range) sciepublish.com | No significant toxicity sciepublish.com |

Note: EC₅₀ values for specific Tagalsin C and I were within the reported range of 0.65 to 13.9 µg/cm² for the tested terpenoids.

**structure Activity Relationship Sar Studies of Tagalsin J and Its Analogs**

Identification of Key Pharmacophoric Elements within Tagalsin J for Specific Biological Activities

The concept of a pharmacophore refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the identification of these key elements is a critical first step in understanding its mechanism of action. While specific experimental data on the pharmacophore of this compound is not extensively available in the public domain, general principles of pharmacophore identification involve the comparative analysis of a series of active analogs. This process helps to pinpoint common structural motifs, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are consistently associated with the observed biological effects. The spatial relationship between these features is paramount for effective interaction with its biological target.

Impact of Functional Group Modifications and Stereochemistry on Biological Activity of this compound Analogs

The biological activity of a compound can be significantly altered by modifying its functional groups or changing its stereochemistry. For analogs of this compound, systematic modifications would likely be explored to probe the SAR.

Functional Group Modifications: The introduction or alteration of functional groups can influence a molecule's potency, selectivity, and pharmacokinetic properties. For instance, modifying a key hydroxyl group could impact hydrogen bonding interactions with a target receptor. Similarly, altering the size or lipophilicity of a substituent could affect how the molecule fits into a binding pocket and its ability to cross cell membranes. The systematic replacement of functional groups and the subsequent evaluation of biological activity are central to SAR studies.

Stereochemistry: Many biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between stereoisomers of a drug molecule. The specific three-dimensional arrangement of atoms in this compound and its analogs is therefore expected to be a critical determinant of their biological activity. A change in stereochemistry at a chiral center could lead to a significant loss or alteration of activity, as it may affect the molecule's ability to bind optimally to its target. Investigating the activity of different enantiomers and diastereomers is a crucial aspect of a comprehensive SAR study.

The following table illustrates hypothetical modifications to a parent structure, such as this compound, and the potential impact on biological activity, a common practice in SAR investigations.

| Analog | Modification | Hypothetical Impact on Biological Activity |

| Analog A | Addition of a hydroxyl group | Potentially increased hydrogen bonding, altering potency or selectivity. |

| Analog B | Replacement of a methyl group with an ethyl group | May enhance hydrophobic interactions, potentially increasing binding affinity. |

| Analog C | Inversion of a chiral center | Could lead to a significant decrease or complete loss of activity due to steric hindrance at the binding site. |

| Analog D | Introduction of a halogen atom | May alter electronic properties and membrane permeability, influencing overall activity. |

Development of SAR Models for this compound Derivatives to Guide Future Research

Based on the data gathered from the synthesis and biological testing of a series of this compound analogs, computational models can be developed to quantify the structure-activity relationship. These Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the physicochemical properties of the compounds with their biological activities.

The development of a robust SAR model for this compound derivatives would serve as a predictive tool in the drug design process. Such a model could help in:

Predicting the activity of virtual compounds: Allowing for the in-silico screening of large libraries of potential analogs before undertaking costly and time-consuming synthesis.

Identifying key molecular descriptors: Highlighting the specific properties (e.g., electronic, steric, hydrophobic) that are most influential for biological activity.

Guiding the design of new analogs: Providing insights into which structural modifications are most likely to lead to improved potency and selectivity.

By establishing a clear understanding of the SAR, researchers can more efficiently navigate the chemical space around the this compound scaffold, accelerating the discovery of new and improved therapeutic agents.

**elucidation of Molecular Targets and Interacting Biological Entities of Tagalsin J**

Target Identification Strategies (e.g., Proteomics, Affinity-Based Probes) for Tagalsin J

Target identification is a critical step in understanding the mechanism of action of bioactive small molecules. Various advanced strategies are employed in chemical biology and drug discovery to pinpoint the specific proteins or other biomolecules with which a compound interacts nih.gov. These strategies include direct biochemical methods, genetic interactions, and computational inference nih.gov.

Among the prominent direct biochemical methods are proteomics-based approaches, such as Activity-Based Protein Profiling (ABPP) and Limited Proteolysis Mass Spectrometry (LiP-MS) bidd.groupmetabolomicsworkbench.orgnih.gov. ABPP utilizes chemical probes that react with mechanistically related classes of enzymes, often containing a reactive group that covalently links to an active site and a tag for visualization or purification nih.gov. LiP-MS, a peptide-centric strategy, exploits 3D structural alterations and steric hindrance induced by drug binding to determine protein binding, estimate affinity, and predict binding sites across the proteome metabolomicsworkbench.org. Affinity-based probes are generally designed with a ligand to confer selectivity, a reactive group for covalent modification, and a reporter group (e.g., fluorophore or affinity tag) for detection or enrichment.

While the available research on this compound and other tagalsins primarily details their downstream biological effects, such as inducing apoptosis and cell cycle arrest, the specific application of advanced proteomic or affinity-based target identification strategies for this compound itself is not explicitly detailed in the current literature. However, the observed activation of specific cellular pathways and enzymes, as discussed in the following sections, inherently implies that target identification efforts, likely involving techniques such as Western blot analysis and phosphorylation assays, were crucial in elucidating these mechanisms.

Receptor and Enzyme Binding Profiling of this compound (e.g., Caspases, DNA-damage Sensor Kinases)

Studies on tagalsins, including this compound, have revealed their significant impact on key cellular processes, particularly apoptosis and cell cycle regulation, through the modulation of specific enzymes and signaling pathways. A central finding is the ability of tagalsins to induce caspase-dependent cell death and activate DNA-damage sensor kinases.

Caspase Activation: Tagalsins have been shown to induce the activation of caspases, which are a family of cysteine proteases playing essential roles in programmed cell death (apoptosis) bidd.group. Specifically, studies in Jurkat T cells treated with tagalsins (including Tagalsin C, which exhibited potent activity) demonstrated the activation of caspase-9, caspase-8, caspase-3, and caspase-2, along with the cleavage of PARP (Poly(ADP-ribose) polymerase), a hallmark of apoptosis bidd.group. This caspase activation was also observed in primary Acute Myeloid Leukemia (AML) cells following tagalsin treatment bidd.group. The pan-caspase inhibitor zVAD-fmk was found to almost completely block tagalsin-induced apoptotic cell death, confirming the caspase-dependent nature of their cytotoxicity bidd.group.

DNA-Damage Sensor Kinase Activation: Tagalsins activate the DNA-damage sensor kinases Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). These kinases are crucial components of the cellular response to DNA damage metabolomicsworkbench.org. Treatment with tagalsins was observed to induce the phosphorylation of ATM at Ser1981 and ATR at Ser428, indicating their activation. Downstream of ATM and ATR, the cell cycle checkpoint kinases Chk1 and Chk2 were also found to be phosphorylated (Chk1 at Ser317 and Chk2 at Thr68), which are known to regulate cell cycle progression. This activation of DNA-damage response pathways leads to cell cycle arrest, specifically at the S-G2 phase, in leukemic cells. The induction of DNA damage by tagalsins appears to be primarily via oxidative DNA damage, as it can be blocked by the anti-oxidant N-acetylcysteine (NAC).

The following table summarizes the key receptor and enzyme binding profiling data for tagalsins:

| Target Category | Specific Target / Enzyme | Observed Effect | Relevant Citation(s) |

| Caspases | Caspase-2 | Activation | bidd.group |

| Caspase-3 | Activation | bidd.group | |

| Caspase-8 | Activation | bidd.group | |

| Caspase-9 | Activation | bidd.group | |

| PARP | Cleavage (indicative of apoptosis) | bidd.group | |

| DNA-Damage Sensor Kinases | ATM | Activation via phosphorylation at Ser1981 | |

| ATR | Activation via phosphorylation at Ser428 | ||

| Cell Cycle Checkpoint Kinases | Chk1 | Phosphorylation at Ser317 (downstream of ATM/ATR activation, leading to cell cycle arrest) | |

| Chk2 | Phosphorylation at Thr68 (downstream of ATM/ATR activation, leading to cell cycle arrest) | ||

| DNA Integrity | DNA | Induction of DNA damage, primarily oxidative DNA damage (leading to γH2AX formation, which can be blocked by NAC) |

Protein-Tagalsin J Interaction Analysis and Structural Basis

Understanding the structural basis of how a small molecule like this compound interacts with its protein targets is crucial for comprehensive mechanistic insights and potential drug design. This typically involves techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and computational methods like molecular docking. These methods aim to elucidate the precise binding sites, conformational changes, and intermolecular forces that govern the interaction between the compound and its target protein.

**computational and *in Silico* Approaches in Tagalsin J Research**

Molecular Docking Studies of Tagalsin J with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor protein, forming a stable complex. jst.go.jpscience.gov This method aims to characterize the behavior of small molecules within the binding site of target proteins and to elucidate fundamental biochemical processes. metabolomicsworkbench.org It provides valuable insights into binding affinities, binding modes, and potential therapeutic applications by simulating the interaction between the ligand and the target biomolecule in silico. ontosight.ai

Although specific molecular docking studies for this compound are not prominently featured in current literature, such an approach would typically involve:

Target Identification: Identifying relevant biological targets (e.g., enzymes, receptors, or ion channels) implicated in diseases where this compound or related diterpenoids might exert activity. For instance, other Tagalsin compounds from Ceriops tagal, such as Tagalsin P, have been investigated for their binding affinity to human carbonic anhydrase (hCA) isoforms like hCA IV and hCA XIV, demonstrating specific hydrogen bonding interactions. frontiersin.org

Ligand and Receptor Preparation: Preparing the three-dimensional structures of this compound and the chosen protein target. This involves optimizing their geometries and assigning appropriate charges.

Docking Algorithm Execution: Employing various search algorithms (e.g., Monte Carlo, genetic algorithm, or exhaustive methods) to predict different conformations of this compound within the protein's active site. science.gov

Scoring and Analysis: Evaluating and ranking the generated poses based on scoring functions that estimate binding energy and intermolecular interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. jst.go.jpscience.gov This would allow researchers to hypothesize potential binding sites and the strength of interaction between this compound and its targets.

The application of molecular docking to this compound could reveal its potential therapeutic targets, providing a basis for further in vitro and in vivo experimental validation.

Molecular Dynamics Simulations of this compound and its Biological Complexes

Molecular Dynamics (MD) simulations extend the insights gained from molecular docking by providing a dynamic, atomic-level view of molecular systems over time. researchgate.net These simulations capture the behavior of biomolecules in full atomic detail and at very fine temporal resolution, allowing for the exploration of biological phenomena in unparalleled detail. glomis.comresearchgate.net MD simulations are crucial for understanding the stability of ligand-protein complexes, conformational changes upon binding, and the role of solvent molecules in interactions. nih.govresearchgate.net

For this compound, future MD simulation studies could aim to:

Assess Complex Stability: Investigate the stability of this compound when bound to a predicted biological target over a defined simulation period (e.g., nanoseconds to microseconds). This would involve analyzing parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, indicating the system's equilibrium and flexibility. metabolomicsworkbench.org

Elucidate Binding Mechanisms: Provide atomistic insights into the specific interactions, such as hydrogen bonding networks and hydrophobic contacts, that stabilize the this compound-protein complex and how these interactions evolve over time.

Explore Conformational Changes: Observe any induced fit mechanisms or conformational adjustments in the target protein upon this compound binding, which are critical for understanding its mechanism of action.

While specific MD simulation data for this compound is not available, such studies would be instrumental in validating docking predictions and gaining a comprehensive understanding of its dynamic interactions within a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models enable researchers to predict the activity of untested compounds, thereby saving time and resources in the drug discovery process. The core idea is that the biological activity of a molecule is a function of its physicochemical properties and structural features.

Although specific QSAR models for this compound derivatives are not widely documented, this methodology could be applied to:

Identify Key Structural Features: If a series of this compound derivatives were synthesized or identified, QSAR could correlate their structural variations with observed biological activities (e.g., cytotoxicity, anti-inflammatory effects, or enzyme inhibition). This would help in identifying specific functional groups or structural motifs crucial for activity.

Predict Activity of Novel Derivatives: Once a robust QSAR model is developed and validated, it can be used to predict the activity of newly designed or hypothetical this compound derivatives before their synthesis, guiding lead optimization efforts.

Optimize Potency and Selectivity: QSAR studies can help in designing derivatives with improved potency and selectivity towards specific targets by systematically modifying structural descriptors.

QSAR models typically involve calculating various molecular descriptors (0D, 1D, 2D, or 3D) that quantify physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) and then applying statistical methods (e.g., multiple linear regression, machine learning algorithms) to build predictive models.

Cheminformatics and Bioinformatic Analyses in this compound Discovery and Optimization

Cheminformatics and bioinformatics are interdisciplinary fields that leverage computational and statistical methods to analyze and interpret vast amounts of chemical and biological data, respectively. They play crucial roles throughout the drug discovery pipeline, from target identification to lead optimization. ontosight.ai

For this compound, these in silico approaches could be employed for:

Virtual Screening: Utilizing cheminformatics tools to screen large chemical databases or virtual libraries for compounds structurally similar to this compound that might possess known biological activities, or to identify novel scaffolds with potential for activity.

ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which are critical for assessing its drug-likeness and potential for in vivo efficacy and safety. While not dosage/administration information, ADMET prediction is a computational assessment of how a compound behaves in a biological system.

Target Identification and Pathway Analysis: Employing bioinformatics tools to identify potential protein targets for this compound by analyzing its structural features and comparing them with known ligand-binding sites in protein databases. This could also extend to pathway analysis to understand which biological pathways might be modulated by this compound.

Structure-Activity Relationship (SAR) Exploration: Beyond QSAR, cheminformatics can be used to explore broader SAR trends within the Tagalsin family or other diterpenoids, identifying common structural features associated with particular bioactivities. ontosight.ai

Data Mining and Visualization: Applying data mining techniques to extract meaningful insights from chemical and biological datasets related to this compound and its source plant, Ceriops tagal, to uncover hidden patterns and correlations.

These computational analyses, while not specifically detailed for this compound in existing direct literature, represent powerful avenues for accelerating its characterization, understanding its biological potential, and guiding future research and development.

**advanced Analytical and Bioanalytical Methodologies for Tagalsin J Research**

Development of High-Sensitivity Analytical Methods for Tagalsin J in Biological Matrices (for research purposes)

The quantification of chemical compounds in complex biological matrices such as plasma, urine, tissues, or cell lysates is a cornerstone of preclinical and research studies. For a compound like this compound, developing high-sensitivity analytical methods is paramount due to potentially low concentrations and the presence of numerous endogenous interferences mdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC-MS/MS) are the gold standards for such analyses, offering exceptional sensitivity, selectivity, and throughput researchgate.netresearchgate.netmdpi.comnih.gov. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Key considerations in method development would include:

Sample Preparation: Biological matrices are complex, requiring robust sample preparation techniques to extract the analyte and minimize matrix effects. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, often coupled with 96-well plate formats for high-throughput processing mdpi.com. The goal is to obtain a clean sample that enhances analytical system performance and reduces interference researchgate.netmdpi.com.

Chromatographic Separation: Utilizing advanced HPLC or Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns ensures efficient separation of this compound from co-eluting endogenous compounds, improving resolution and sensitivity researchgate.netmdpi.com.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), particularly triple-quadrupole mass spectrometry (QqQ-MS), is preferred for its high selectivity and sensitivity in quantitative analysis. Multiple Reaction Monitoring (MRM) mode allows for the specific detection of parent-to-fragment ion transitions, minimizing background noise and enhancing the signal-to-noise ratio for this compound researchgate.netresearchgate.net. Electrospray Ionization (ESI) is a common ionization source for a wide range of compounds, including those with moderate polarity, which would likely be applicable to this compound.

Validation: Rigorous method validation, typically following guidelines from regulatory bodies (e.g., FDA for bioanalytical method validation), would be essential for research purposes. This includes assessing linearity, precision, accuracy, recovery, matrix effects, and stability nih.govmdpi.commdpi.com. Matrix effects, caused by co-eluting components altering analyte ionization, are a critical challenge that must be characterized and controlled to ensure accurate data nih.gov.

Hypothetical Data Table: Typical LC-MS/MS Parameters for this compound Quantification (Note: This table is illustrative, as specific data for this compound was not found.)

| Parameter | Value (Illustrative) |

| Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | Optimized for separation and run time (e.g., 3-5 min) |

| Flow Rate | 0.3-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Detection Mode | MRM (Multiple Reaction Monitoring) |

| Precursor Ion (m/z) | [this compound + H] (Hypothetical) |

| Product Ions (m/z) | (Hypothetical fragment ions) |

| Collision Energy | Optimized for fragmentation |

| Performance Metrics | |

| Linearity Range | 0.1 – 1000 ng/mL |

| LLOQ (Lower Limit of Quantification) | 0.1 ng/mL |

| Precision (%CV) | <15% |

| Accuracy (%Bias) | ±15% |

| Extraction Recovery | >80% |

| Matrix Effect | <±15% |

Metabolomics and Pathway Flux Studies of this compound in Cellular and Preclinical Systems

Metabolomics, the comprehensive study of metabolites within a biological system, provides a direct snapshot of biochemical activity and cellular responses to a compound like this compound nih.govmdpi.comresearchgate.net. When integrated with pathway flux analysis, it offers insights into how this compound might alter metabolic pathways and cellular physiology.

Applications in this compound Research:

Metabolic Profiling: Untargeted metabolomics, often employing LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS), can identify global changes in metabolite levels in cells or preclinical models exposed to this compound researchgate.net. This can reveal affected pathways, potential biomarkers, and mechanisms of action or toxicity nih.govmdpi.com. Targeted metabolomics, on the other hand, focuses on specific sets of metabolites based on hypotheses, providing quantitative data on known pathways nih.gov.

Pathway Flux Analysis: Metabolic Flux Analysis (MFA) is a critical method for quantitatively estimating intracellular metabolic flows through pathways nih.govresearchgate.net. This technique, particularly when combined with stable isotope labeling (as discussed in 9.3), can determine the rates at which metabolites are interconverted and consumed/produced within a cell, providing a dynamic view of metabolism researchgate.netnumberanalytics.com. For this compound, MFA could reveal how its presence redirects carbon or nitrogen flow through central metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, or amino acid metabolism d-nb.infomdpi.com.

Cellular and Preclinical Systems: Studies would typically involve in vitro cellular models (e.g., 2D or 3D cell cultures) to investigate direct cellular responses and in vivo preclinical animal models (e.g., mice) to assess systemic metabolic changes and tissue-specific effects nih.govmdpi.comuniversiteitleiden.nlnih.gov. Metabolomics and flux analysis in these systems can help elucidate the functional consequences of this compound exposure and its impact on physiological and pathological processes nih.govmdpi.com.

Hypothetical Research Findings (Illustrative of what metabolomics might reveal): If this compound were found to influence energy metabolism, metabolomics might show:

Changes in glycolytic intermediates (e.g., increased lactate, decreased glucose-6-phosphate).

Alterations in TCA cycle metabolites (e.g., accumulation of citrate, depletion of succinate).

Shifts in amino acid profiles (e.g., altered glutamine or aspartate levels), indicating changes in anabolism or catabolism.

Isotope-Labeling and Tracing Experiments for this compound Metabolic Fate in Research Models

Stable isotope labeling is a powerful technique to trace the metabolic fate of a compound and understand the dynamics of biochemical reactions within biological systems numberanalytics.commdpi.comnumberanalytics.com. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into specific atoms of a molecule, researchers can track their incorporation into downstream metabolites using analytical techniques like LC-MS, GC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy numberanalytics.commdpi.comfrontiersin.org.

Application to this compound Research:

Tracing Metabolic Pathways: If this compound itself could be synthesized with stable isotope labels, its direct metabolic transformation could be traced. For example, a ¹³C-labeled this compound could be administered to cells or preclinical models, and the appearance of the ¹³C label in various endogenous metabolites would indicate the metabolic pathways through which this compound or its breakdown products are processed mdpi.comnih.gov. This would provide direct evidence of its catabolism or integration into cellular components.

Elucidating Pathway Fluxes: Beyond qualitative tracing, isotope labeling is essential for quantitative metabolic flux analysis (MFA). By feeding cells or organisms with uniformly or position-specifically labeled substrates (e.g., [U-¹³C]glucose, [U-¹³C]glutamine), researchers can quantify the rates of metabolic reactions and determine how this compound influences these fluxes numberanalytics.comd-nb.infomdpi.comfrontiersin.orgnih.gov. For instance, if this compound affects glucose metabolism, administering [U-¹³C]glucose would allow researchers to measure the ¹³C enrichment in glycolytic and TCA cycle intermediates, providing a detailed map of carbon flow under the influence of this compound nih.govnih.gov.

Identifying Novel Metabolic Activities: Isotope tracing can reveal unexpected metabolic activities or rewired pathways in response to this compound, especially in complex systems like human tissues or in vivo models, where metabolism can differ significantly from simpler in vitro models diva-portal.org.

Experimental Design Considerations: Careful selection of the labeled tracer (e.g., substrate class, type of isotope, number and position of labeled atoms) is crucial to address specific biological questions frontiersin.org. The time required for intracellular metabolites to reach an isotopic steady state is also a key consideration for accurate flux determination d-nb.info.

Hypothetical Data Table: Isotope Enrichment in Key Metabolites Following [¹³C]-Tagalsin J Administration (Note: This table is illustrative, as specific data for this compound was not found.)

| Metabolite (Hypothetical) | % ¹³C Enrichment (Control) | % ¹³C Enrichment (this compound Treated) | Implication |

| Glucose-6-Phosphate | 5% | 12% | Increased glucose uptake/phosphorylation |

| Citrate | 10% | 25% | Enhanced TCA cycle activity or anaplerosis |

| Lactate | 8% | 20% | Shift towards aerobic glycolysis |

| Alanine | 3% | 15% | Increased amino acid synthesis from labeled source |

These advanced analytical and bioanalytical methodologies provide the necessary tools for in-depth research into the biological effects and metabolic fate of compounds like this compound, contributing to a comprehensive understanding of their interactions within living systems.

**emerging Research Frontiers and Future Perspectives for Tagalsin J Studies**

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Tagalsin J Research

The advent of omics technologies, such as proteomics and transcriptomics, has revolutionized biomedical research by enabling a comprehensive, high-throughput analysis of biological systems at molecular levels bioregistry.ionih.govbidd.groupnih.gov. These approaches are instrumental in elucidating complex biological phenomena, including the mechanisms of action of bioactive compounds and the identification of disease biomarkers bidd.groupnih.gov.

For this compound, the integration of omics technologies represents a critical frontier for deepening the understanding of its cellular effects. While existing research indicates that tagalsins can induce caspase-regulated apoptotic cell death and block cell cycle progression in cancer cells, often in a reactive oxygen species (ROS)-dependent manner r-project.orgwikipedia.org, the precise molecular pathways and protein targets involved remain to be fully characterized. Proteomics, which involves the large-scale study of proteins, could identify specific protein targets that this compound directly interacts with or proteins whose expression or modification is altered upon this compound treatment. Similarly, transcriptomics, the study of RNA molecules, could reveal global gene expression changes induced by this compound, providing insights into the transcriptional networks and signaling pathways it modulates.

By applying these advanced techniques, researchers could:

Identify Novel Protein Targets: Move beyond general mechanistic observations to pinpoint specific proteins or protein complexes that mediate this compound's anticancer effects.

Uncover Detailed Signaling Cascades: Map out the intricate signaling pathways downstream of this compound's initial interactions, leading to observed cellular responses like apoptosis and cell cycle arrest.

Discover Biomarkers of Response: Identify molecular signatures that predict sensitivity or resistance to this compound, which could be crucial for future therapeutic development.

The data generated from such omics studies, when integrated, can provide a holistic view of this compound's impact on biological systems, paving the way for a more targeted and effective application of this compound.

Role of this compound in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to selectively modulate the function of specific biological targets, serving as indispensable tools for interrogating biological systems and validating drug targets in chemical biology and drug discovery ropensci.orgmetabolomicsworkbench.orgnih.govvolkamerlab.orgnih.gov. They are crucial for understanding protein function and for target identification, especially for compounds discovered through phenotypic screens where the exact molecular target is unknown nih.gov.

Given this compound's demonstrated biological activities, particularly its anticancer properties r-project.orgwikipedia.org, it holds significant potential for development into a chemical probe. Many natural products, despite their potent bioactivity, often have unknown or multiple molecular targets, posing a challenge for drug development. Developing this compound or its optimized analogs into selective chemical probes would involve:

Target Deconvolution: Utilizing chemical probe strategies, such as affinity-based proteomics or activity-based protein profiling, to identify the direct protein(s) that this compound binds to and modulates within a complex cellular environment ropensci.orgvolkamerlab.org.

Mechanism of Action Elucidation: Once a target is identified, chemical probes can help confirm its role in the observed biological phenotype and delineate the precise molecular mechanism by which this compound exerts its effects nih.gov.

Validation of Therapeutic Targets: A well-characterized chemical probe derived from this compound could serve to validate the therapeutic relevance of its identified target(s) in various disease models, providing a foundation for future drug discovery efforts.

The development of this compound as a chemical probe would transform it from a bioactive natural product into a powerful tool for fundamental biological research and drug discovery, enabling a deeper understanding of cellular processes and disease pathogenesis.

Unexplored Biological Activities and Mechanistic Niches for this compound and its Analogs

The Ceriops tagal plant, the source of tagalsins, is known to produce a diverse array of phytochemicals, including various terpenes and terpenoids, which exhibit a wide range of pharmacological activities such as antibacterial, antiviral, antioxidant, antifeedant, antifouling, and anticancer properties. Specifically, different tagalsins (e.g., Tagalsins A-G, Tagalsin C, Tagalsin I, this compound, Tagalsin X) have been reported for their anticancer effects, often through the induction of apoptosis and cell cycle arrest r-project.orgwikipedia.org. Tagalsins I and J are notable as diterpenoid dimers, highlighting the structural complexity and diversity within this class of compounds rdrr.io.

Despite these findings, the full spectrum of biological activities and the detailed mechanistic niches of this compound and its numerous analogs remain largely unexplored. The structural diversity inherent in diterpenoids, including the tagalsins, suggests a high potential for novel bioactivities beyond those currently identified rdrr.io. For instance, while anticancer activity is a major focus, other therapeutic areas where this compound or its derivatives might be effective, such as anti-inflammatory, neuroprotective, or immunomodulatory roles, are yet to be thoroughly investigated.

Furthermore, even within known activities like anticancer effects, the specific mechanistic niches can be highly varied. While ROS-mediated apoptosis and ATM/ATR-Chk1/Chk2-regulated cell cycle arrest have been implicated for some tagalsins r-project.org, the precise signaling pathways, protein-protein interactions, or epigenetic modifications influenced by this compound could reveal novel therapeutic targets. The structure-activity relationships (SAR) for many tagalsins are still being established, although some studies suggest that epoxide rings and oxygenation enhance the activity of tagalsins in inducing caspase-3 activation of the apoptotic pathway. Comprehensive SAR studies across the diverse tagalsin scaffold could unlock new mechanistic insights and guide the design of more potent and selective analogs.

Future research could focus on:

Broad-Spectrum Screening: Evaluating this compound and its analogs against a wider array of biological targets and disease models beyond cancer.

Detailed Mechanistic Dissection: Employing advanced biochemical and cellular assays to uncover the precise molecular events triggered by this compound, including potential off-target effects that might offer new therapeutic avenues or require optimization.

Exploration of Analogs: Synthesizing and testing novel this compound analogs with subtle structural modifications to identify compounds with enhanced potency, selectivity, or entirely new biological profiles.

This systematic exploration would not only expand the therapeutic potential of this compound but also contribute significantly to the understanding of natural product chemical biology.

Challenges and Opportunities in Comprehensive this compound Research (e.g., Scalability, Structural Diversity)

Comprehensive research into natural products like this compound presents both significant challenges and unique opportunities.

Challenges:

Scalability of Supply: Natural products are often isolated in very small quantities from their source organisms, making large-scale production for extensive research, preclinical, and clinical development a major hurdle. The sustainable and scalable supply of this compound from Ceriops tagal is a critical challenge. This necessitates the development of efficient synthetic routes or biotechnological production methods to ensure sufficient quantities for research and potential commercialization.

Structural Elucidation and Complexity: While the structure of this compound as a diterpenoid dimer is known rdrr.io, the isolation and complete structural elucidation of novel or minor analogs can be complex and time-consuming. The intricate and often unique architectures of natural products can also make their total synthesis challenging.

Target Deconvolution and Polypharmacology: As with many natural products, this compound may exert its effects through multiple targets (polypharmacology) or its primary target may not be immediately obvious nih.gov. Identifying and validating the specific molecular targets responsible for its observed biological activities is a complex endeavor, requiring sophisticated chemical biology and proteomics approaches volkamerlab.org.

Structure-Activity Relationship (SAR) Studies: The inherent structural diversity among tagalsins and their analogs rdrr.io makes comprehensive SAR studies challenging. Minor structural variations can lead to significant changes in biological activity, requiring extensive synthetic and biological evaluation.

Opportunities:

Novel Chemical Scaffolds: The unique dolabrane-type diterpenoid dimer scaffold of this compound offers a novel chemical space for drug discovery, potentially leading to first-in-class therapeutics with unprecedented mechanisms of action rdrr.io.

Lead Optimization and Analog Design: The structural diversity within the tagalsin family provides a rich starting point for medicinal chemistry efforts. By understanding the SAR, researchers can rationally design and synthesize analogs with improved potency, selectivity, pharmacokinetic properties, and reduced toxicity.

Understanding Biological Pathways: Investigating this compound's mechanism of action can shed light on fundamental biological processes and disease pathways, even if the compound itself does not become a drug. This knowledge can inform the development of other therapeutic strategies.

Sustainable Sourcing and Synthesis: The challenges of scalability can drive innovation in synthetic chemistry (e.g., biomimetic synthesis, flow chemistry) and sustainable bioproduction methods (e.g., microbial fermentation, plant cell culture), contributing to broader advancements in natural product drug discovery.

Q & A

Q. How can researchers critically appraise conflicting reviews on this compound’s therapeutic potential?

- Methodological Answer :

- AMSTAR-2 Checklist : Evaluate systematic reviews for methodological rigor (e.g., search strategy, risk of bias assessment) .

- Conflict-of-Interest Analysis : Scrutinize funding sources and author affiliations in disputed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.